Cirsimarin, also known as 4≤,5-Dihydroxy-6,7-dimethoxyflavone 4≤-glucoside, is a naturally occurring flavonoid found in various plants, including the thistle species Cirsium japonicum []. While its potential health benefits remain under investigation, cirsimarin holds value in scientific research due to its unique properties and potential applications.
Cirsimarin's well-defined chemical structure (C27H30O11) and consistent availability in its highly purified form, known as Cirsimarin phyproof®, make it a valuable reference material for various scientific endeavors []. Researchers use it in analytical applications to ensure the accuracy and consistency of their experiments. This allows for reliable comparisons and data interpretation across different studies investigating related compounds or biological processes.
Cirsimarin has garnered interest in the field of pharmacological research due to its observed biological activities in various in vitro and in vivo studies. These studies suggest potential applications in areas such as:
Cirsimarin is a flavone glycoside, specifically identified with the chemical formula C23H24O11. It is primarily derived from the aerial parts of plants within the Cirsium genus, such as Cirsium rhinoceros and Microtea debilis. Cirsimarin exhibits a complex structure characterized by a flavonoid backbone, which contributes to its diverse biological activities. This compound is recognized for its low cytotoxicity and potential therapeutic effects, particularly in cancer research where it has shown promise in inhibiting cell proliferation and migration in various cancer cell lines, including MCF-7 breast cancer cells .
Cirsimarin's chemical reactivity is influenced by its glycosidic structure, which can undergo hydrolysis to release the aglycone (flavone) and sugar components. This reaction can be catalyzed by acid or enzymes such as glycosidases. Additionally, cirsimarin can participate in redox reactions due to the presence of phenolic hydroxyl groups, allowing it to act as an antioxidant. These properties enable cirsimarin to interact with free radicals, potentially mitigating oxidative stress in biological systems .
Cirsimarin exhibits several notable biological activities:
Cirsimarin can be synthesized through various methods:
Cirsimarin has several potential applications:
Research into the interactions of cirsimarin with other biological molecules has revealed:
Several compounds share structural similarities with cirsimarin, each exhibiting unique properties:
Compound | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Iridin | Flavone Glycoside | Antioxidant, Anti-inflammatory | Stronger cytotoxicity than cirsimarin |
Quercetin | Flavonoid | Antioxidant, Anticancer | Broader range of biological effects |
Rutin | Flavonoid Glycoside | Antioxidant, Cardioprotective | Known for vascular health benefits |
Apigenin | Flavone | Anticancer, Anti-inflammatory | Exhibits stronger anti-cancer effects |
Cirsimarin's uniqueness lies in its specific combination of low cytotoxicity coupled with significant antiproliferative effects against certain cancer cell lines. This profile makes it a valuable candidate for further research in therapeutic applications.
Cirsimarin possesses the molecular formula C₂₃H₂₄O₁₁, representing a flavonoid glycoside with a molecular weight of 476.43 grams per mole [1] [5] [7]. The compound consists of a flavonoid aglycone core structure linked to a sugar moiety through a glycosidic bond [1] [4]. The molecular composition includes twenty-three carbon atoms, twenty-four hydrogen atoms, and eleven oxygen atoms, reflecting the characteristic structure of a methylated flavone glucoside [2] [8].
The compound exhibits a defined stereochemical configuration with five stereocenters, all of which are fully characterized [8]. The exact mass has been determined to be 476.13186158 grams per mole through high-resolution mass spectrometry [4]. The Chemical Abstracts Service registry number for cirsimarin is 13020-19-4, providing a unique identifier for this specific chemical entity [1] [4] [7].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₃H₂₄O₁₁ | [1] [2] [4] |
Molecular Weight (g/mol) | 476.43 | [5] [7] [8] |
CAS Registry Number | 13020-19-4 | [1] [4] [7] |
Exact Mass (g/mol) | 476.13186158 | [4] |
Defined Stereocenters | 5/5 | [8] |
Topological Polar Surface Area | 164.00 Ų | [4] |
The structural elucidation of cirsimarin has been accomplished through extensive spectroscopic analysis, including one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy and high-resolution electrospray ionization mass spectrometry [10] [12]. The compound exhibits absolute stereochemistry with all five stereocenters precisely defined [8]. The configuration analysis has revealed the β-anomer configuration of the glucopyranosyl moiety, as evidenced by the characteristic coupling constant of the anomeric proton [12] [23].
The stereochemical configuration of the glucose unit follows the 2S,3R,4S,5S,6R configuration, consistent with β-D-glucopyranose [1] [4]. This configuration has been confirmed through detailed nuclear magnetic resonance analysis and comparison with authentic standards [12] [23]. The glycosidic linkage exhibits β-stereochemistry, connecting the anomeric carbon of glucose to the 4′-hydroxyl group of the flavonoid aglycone [12] [31].
The three-dimensional structure analysis reveals that the flavonoid core adopts a planar conformation, with the B-ring positioned in a specific orientation relative to the chromone backbone [1] [4]. The methoxy groups at positions 6 and 7 of the A-ring contribute to the overall molecular geometry and influence the compound's physicochemical properties [23].
Structural Component | Configuration | Location | Reference |
---|---|---|---|
Glucose anomeric center | β-configuration | C1″ | [1] [12] [23] |
Glucose stereochemistry | 2S,3R,4S,5S,6R | Sugar moiety | [1] [4] |
Glycosidic linkage | β-1,4-linkage | C4′-O-C1″ | [12] [31] |
Chromone ring | Planar | Core structure | [1] [4] |
The systematic International Union of Pure and Applied Chemistry name for cirsimarin is 5-hydroxy-6,7-dimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one [1] [2] [4]. This nomenclature follows the established guidelines for flavonoid glycosides, incorporating both the aglycone structure and the stereochemical configuration of the attached sugar moiety [37] [38].
According to systematic naming conventions for flavonoid compounds, the base structure is designated as chromen-4-one, representing the benzopyran ring system with a ketone functional group at position 4 [39] [40]. The phenyl substituent at position 2 defines this compound as a flavone derivative [39] [47]. The systematic name explicitly defines the positions and stereochemistry of all substituents, providing an unambiguous chemical identifier [38].
Alternative systematic designations include 2-(4-(β-D-Glucopyranosyloxy)phenyl)-5-hydroxy-6,7-dimethoxy-4H-1-benzopyran-4-one and 4H-1-Benzopyran-4-one, 2-[4-(β-D-glucopyranosyloxy)phenyl]-5-hydroxy-6,7-dimethoxy- [1] [2] [5]. These names follow different systematic approaches but describe the identical chemical structure [37] [38].
Cirsimarin is known by several alternative designations in the scientific literature [1] [2] [4]. The most frequently encountered synonym is Cirsitakaoside, which represents an alternative trivial name for the same chemical entity [1] [2] [4]. Another commonly used designation is Cirsimaritin 4′-glucoside, which emphasizes the relationship between the compound and its aglycone cirsimaritin [1] [5] [7].
Additional synonyms include 5,4′-Dihydroxy-6,7-dimethoxyflavone 4′-O-β-D-glucoside, which provides a descriptive name highlighting the hydroxylation pattern and glycosylation site [5] [7]. The designation 4-(5-Hydroxy-6,7-dimethoxy-4-oxo-4H-1-benzopyran-2-yl)phenyl β-D-glucopyranoside represents another systematic approach to naming this compound [2].
Various database identifiers are associated with cirsimarin, including CHEMBL517637 in the ChEMBL database and other repository-specific codes [1] [4]. These alternative designations facilitate cross-referencing across different chemical databases and literature sources [1] [4].
Synonym Type | Name | Reference |
---|---|---|
Primary trivial name | Cirsimarin | [1] [2] [4] |
Alternative trivial name | Cirsitakaoside | [1] [2] [4] |
Descriptive name | Cirsimaritin 4′-glucoside | [1] [5] [7] |
Systematic variant | 5,4′-Dihydroxy-6,7-dimethoxyflavone 4′-O-β-D-glucoside | [5] [7] |
Database identifier | CHEMBL517637 | [1] [4] |
Cirsimarin exhibits a melting point range of 158-160°C when crystallized from methanol, appearing as white prisms [14] [23]. The compound demonstrates characteristic thermal behavior consistent with flavonoid glycosides of similar molecular complexity [14] [23]. The relatively high melting point reflects the extensive hydrogen bonding network established by the multiple hydroxyl groups present in both the aglycone and sugar portions of the molecule [14] [23].
Solubility characteristics of cirsimarin have been investigated in various solvent systems [18] [29]. The compound shows significant solubility in dimethyl sulfoxide, with a reported solubility of 83.33 milligrams per milliliter, corresponding to 174.91 millimolar concentration [18]. This high solubility in dimethyl sulfoxide facilitates its use in biological assays and analytical procedures [18].
The compound exhibits limited solubility in aqueous systems, which is typical for methylated flavonoid glycosides [18] [29]. The presence of methoxy groups at positions 6 and 7 reduces the overall hydrophilicity compared to unmethylated analogs [18] [29]. The β-D-glucopyranosyl moiety contributes to water solubility through its multiple hydroxyl groups, but the overall polarity remains moderate [18] [29].
Physical Property | Value | Solvent/Conditions | Reference |
---|---|---|---|
Melting Point | 158-160°C | Crystallized from methanol | [14] [23] |
Appearance | White prisms | Solid state | [14] [23] |
Solubility | 83.33 mg/mL (174.91 mM) | Dimethyl sulfoxide | [18] |
Purity | ≥90% (LC/MS-ELSD) | Commercial standard | [7] |
Nuclear magnetic resonance spectroscopy provides detailed structural information for cirsimarin [23]. The proton nuclear magnetic resonance spectrum recorded at 200 megahertz in deuterated dimethyl sulfoxide shows characteristic signals for the methoxy groups at δ 3.75 and δ 3.95 parts per million, corresponding to the 6-methoxy and 7-methoxy substituents respectively [23]. The anomeric proton of the glucose unit appears as a doublet at δ 5.05 parts per million with a coupling constant of 7.5 hertz, confirming the β-configuration [23].
Carbon-13 nuclear magnetic resonance spectroscopy at 50 megahertz reveals distinct signals for all carbon atoms in the molecule [23]. The methoxy carbons resonate at δ 56.6 and δ 60.1 parts per million for the 7-methoxy and 6-methoxy groups respectively [23]. The anomeric carbon of glucose appears at δ 99.6 parts per million, characteristic of β-glucopyranosides [23]. The carbonyl carbon of the chromone ring system resonates in the expected downfield region [23].
Infrared spectroscopy demonstrates characteristic absorption bands for the functional groups present in cirsimarin [23]. Broad absorption between 3203-3411 reciprocal centimeters indicates the presence of hydroxyl groups engaged in hydrogen bonding [23]. The carbonyl stretch appears at 1662 reciprocal centimeters, typical for α,β-unsaturated ketones in flavonoid systems [23]. Additional bands at 1601, 1563, 1518, and 1461 reciprocal centimeters correspond to aromatic carbon-carbon stretching vibrations [23].
Mass spectrometric analysis provides molecular ion confirmation and fragmentation patterns [6] [29]. The protonated molecular ion appears at mass-to-charge ratio 477.13915, consistent with the molecular formula [6]. Sodium adduct ions are observed at mass-to-charge ratio 499.12109, while deprotonated molecular ions appear at mass-to-charge ratio 475.12459 [6]. The characteristic loss of the glucose moiety results in fragment ions corresponding to the aglycone cirsimaritin [12] [29].
Spectroscopic Method | Key Signals/Values | Reference |
---|---|---|
¹H NMR (200 MHz, DMSO-d₆) | δ 3.75 (6-OCH₃), 3.95 (7-OCH₃), 5.05 (H-1″, J=7.5 Hz) | [23] |
¹³C NMR (50 MHz, DMSO-d₆) | δ 56.6 (7-OCH₃), 60.1 (6-OCH₃), 99.6 (C-1″) | [23] |
IR (KBr) | 3203-3411 (OH), 1662 (C=O), 1601, 1563 (Ar-C=C) cm⁻¹ | [23] |
MS [M+H]⁺ | m/z 477.13915 | [6] |
Cirsimarin contains multiple functional groups that determine its chemical reactivity and biological properties [1] [4] [23]. The primary functional groups include hydroxyl groups, methoxy groups, a glycosidic ether linkage, and an α,β-unsaturated carbonyl system [1] [4] [23]. The hydroxyl group at position 5 of the chromone ring represents a phenolic functionality with characteristic acidity and hydrogen bonding capacity [23] [24].
The two methoxy groups located at positions 6 and 7 of the A-ring constitute electron-donating substituents that influence the electronic properties of the aromatic system [23] [24]. These methoxy functionalities are relatively stable under normal conditions but may undergo demethylation under strongly acidic or basic conditions [24] [27]. The methoxy groups contribute to the lipophilicity of the molecule and affect its interaction with biological membranes [24].
The β-D-glucopyranosyl moiety contains multiple secondary hydroxyl groups at positions 2″, 3″, and 4″, along with a primary hydroxyl group at position 6″ [1] [4] [23]. These hydroxyl groups participate in extensive hydrogen bonding networks and represent potential sites for further chemical modification [23] [26]. The glycosidic linkage connecting the glucose unit to the 4′-position of the phenyl ring constitutes an ether functionality susceptible to acid-catalyzed hydrolysis [31] [35].
The chromone ring system contains an α,β-unsaturated ketone functionality that represents a reactive center for nucleophilic addition reactions [1] [4] [25]. The conjugated system extending from the carbonyl through the double bond to the aromatic ring influences the electronic distribution throughout the molecule [25] [27].
Functional Group | Location | Chemical Character | Reference |
---|---|---|---|
Phenolic hydroxyl | Position 5 | Acidic, hydrogen bonding | [23] [24] |
Methoxy groups | Positions 6, 7 | Electron-donating, lipophilic | [23] [24] |
Glycosidic ether | C4′-O-C1″ | Acid-labile linkage | [31] [35] |
Secondary hydroxyls | Glucose C2″, C3″, C4″ | Hydrogen bonding | [23] [26] |
α,β-Unsaturated ketone | C3=C4-CO | Electrophilic center | [1] [4] [25] |
The stability profile of cirsimarin has been evaluated under various storage and analytical conditions [29]. Stability studies in rat plasma demonstrate that the compound maintains acceptable stability under standard laboratory conditions [29]. When stored at room temperature for two hours, freeze-thaw cycling, or extended storage at -20°C for thirty days, the compound shows minimal degradation with variations between 92.3% and 106.8% of initial concentration [29].
The glycosidic linkage represents the most labile structural feature of cirsimarin, susceptible to acid-catalyzed hydrolysis under harsh conditions [29] [31]. This hydrolytic cleavage results in the formation of the aglycone cirsimaritin and free glucose [12] [29]. The β-configuration of the glycosidic bond provides moderate stability compared to α-glycosides, but prolonged exposure to acidic conditions will eventually lead to hydrolysis [31] [35].
Metabolic stability studies indicate rapid elimination from biological systems, with a half-life of 1.1 ± 0.4 hours following intravenous administration in rats [29]. This rapid clearance suggests extensive metabolic transformation, likely involving glucuronidation, sulfation, or demethylation pathways [29]. The area under the curve values of 1068.2 ± 359.2 nanograms per milliliter per hour demonstrate the pharmacokinetic profile of the compound [29].
The phenolic hydroxyl group at position 5 may undergo oxidation under oxidative conditions, potentially leading to quinone formation or polymerization reactions [28] [30]. The methoxy groups generally remain stable under physiological conditions but may be subject to demethylation by cytochrome P450 enzymes in biological systems [28] [29].
Stability Condition | Result | Duration | Reference |
---|---|---|---|
Room temperature | 92.3-106.8% recovery | 2 hours | [29] |
Freeze-thaw cycles | <14% RSD | Multiple cycles | [29] |
Storage at -20°C | Stable | 30 days | [29] |
Plasma half-life | 1.1 ± 0.4 hours | In vivo (rats) | [29] |